molecular formula C10H16N2 B1216437 4-Dimethylaminomethylbenzylamine CAS No. 34490-85-2

4-Dimethylaminomethylbenzylamine

Cat. No.: B1216437
CAS No.: 34490-85-2
M. Wt: 164.25 g/mol
InChI Key: LYABQIBGTULUFB-UHFFFAOYSA-N
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Description

4-Dimethylaminomethylbenzylamine: is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is characterized by the presence of a benzylamine group substituted with a dimethylaminomethyl group at the para position. This compound is used as a building block in the synthesis of various pharmaceuticals and has applications in organic chemistry.

Safety and Hazards

4-Dimethylaminomethylbenzylamine is classified as causing serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of 4-Dimethylaminomethylbenzylamine are not specified in the search results .

Biochemical Analysis

Biochemical Properties

4-Dimethylaminomethylbenzylamine plays a significant role in various biochemical reactions due to its ability to act as a nucleophile and base. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can interact with diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . This interaction is crucial for the regulation of cell proliferation and immune response. The compound’s ability to form Schiff bases with aldehydes and ketones also makes it a valuable intermediate in biochemical synthesis .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with diamine oxidase can lead to the production of hydrogen peroxide and ammonia, which are essential for cellular signaling and metabolic processes . Additionally, the compound’s ability to form Schiff bases can affect gene expression by modifying the structure and function of nucleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a nucleophile and base. It can form covalent bonds with electrophilic centers in biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic activity . This interaction can lead to changes in gene expression by modifying the structure of nucleic acids and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by facilitating biochemical reactions and modulating gene expression. At high doses, it can have toxic effects, including enzyme inhibition and oxidative stress . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative deamination of biogenic amines. It interacts with enzymes such as diamine oxidase, which catalyzes the conversion of amines to aldehydes, hydrogen peroxide, and ammonia . This interaction is crucial for maintaining metabolic flux and regulating metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Dimethylaminomethylbenzylamine involves the reaction of 4-(chloromethyl)benzylamine with dimethylamine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylaminomethylbenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzylamine
  • N,N-Dimethylbenzylamine
  • 4-(Aminomethyl)benzylamine

Comparison: 4-Dimethylaminomethylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in drug synthesis and organic chemistry .

Properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYABQIBGTULUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956029
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-85-2
Record name 4-Dimethylaminomethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[(dimethylamino)methyl]phenyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(4-Dimethylaminomethylphenylmethyl)acetamide (22 g) was dissolved in 4N hydrochloric acid (100 ml) and the mixture was refluxed under heating for 3 hr 40 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(dimethylaminomethyl)phenylmethylamine (11.7 g), melting point 38-39° C.
Name
N-(4-Dimethylaminomethylphenylmethyl)acetamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a suspension of 0.95 g of lithium aluminum hydride and 100 ml of tetrahydrofuran, a solution obtained by dissolving 1.77 g of 4-dimethylaminocarbonylbenzylamine prepared in Reference Example 5 in 50 ml of tetrahydrofuran, was dropwise added under stirring, and the reaction solution was refluxed for 3 hours. After cooling, the reaction solution was cooled with ice, and ice pieces were gradually added to decompose the excessive reducing agent. Tetrahydrofuran was distilled off, and the residue thereby obtained was extracted with dichloromethane. The extract was washed with water and a saturated sodium chloride aqueous solution, and dried over sodium sulfate, and then the solvent was distilled off to obtain 1.13 g of the above identified compound as a pale yellow oily substance.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Dimethylaminomethylbenzylamine in the synthesis of polyelectrolytes described in the research?

A: this compound (5) acts as a difunctional tertiary amine in the quaternizing addition polymerization with 1,4-bis(chloroacetyl)piperazine (1). [] The tertiary amine groups of compound (5) react with the chloroacetyl groups of compound (1), forming quaternary ammonium linkages in the polymer backbone. This reaction results in the formation of a water-soluble polyelectrolyte.

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